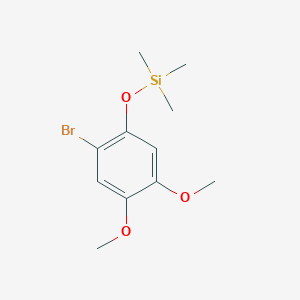
(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane
Overview
Description
“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is a chemical compound with the molecular formula C11H17BrO3Si . It has a molecular weight of 305.24 . It is a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” consists of a bromine atom, a silicon atom, three oxygen atoms, eleven carbon atoms, and seventeen hydrogen atoms .Physical And Chemical Properties Analysis
“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is a light yellow to brown clear liquid . It has a refractive index of 1.53 . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat .Scientific Research Applications
Reactivity and Synthesis
- Reactivity with Electrophiles: A study by Knockel and Normant (1984) explored the reactivity of similar compounds with electrophiles, demonstrating how vinylsilanes can be functionalized in the presence of zinc to create diverse chemical structures (Knockel & Normant, 1984).
- Synthesis of 2-Substituted-4-Trimethylsilylfurans: The same study also described a method for synthesizing 2-substituted-4-trimethylsilylfurans, showcasing the utility of such compounds in organic synthesis (Knockel & Normant, 1984).
Catalytic and Coupling Reactions
- Palladium-Catalyzed Reactions: Labrecque and Chan (2001) detailed the use of similar compounds in palladium-catalyzed reactions, an essential process in modern synthetic chemistry (Labrecque & Chan, 2001).
- Directed Lithiation and Coupling: Research by Ennis and Gilchrist (1990) focused on lithiation and palladium-catalyzed coupling, further highlighting the role of these compounds in complex organic syntheses (Ennis & Gilchrist, 1990).
Material Science and Corrosion Inhibition
- Inhibition of Mild Steel Corrosion: Chafiq et al. (2020) studied the inhibition properties of related compounds for mild steel corrosion in acidic solutions, indicating potential applications in material science and engineering (Chafiq et al., 2020).
Semiconductor and Electronic Applications
- PECVD Processes in Microelectronics: Loboda (1999) discussed the use of trimethylsilane-based processes in depositing dielectric thin films, pertinent to semiconductor and electronic applications (Loboda, 1999).
Safety And Hazards
“(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . Contaminated clothing should be removed and washed before reuse .
properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO3Si/c1-13-10-6-8(12)9(7-11(10)14-2)15-16(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYUNRUWGJADII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane | |
CAS RN |
2104695-66-9 | |
| Record name | (2-Bromo-4,5-dimethoxyphenoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



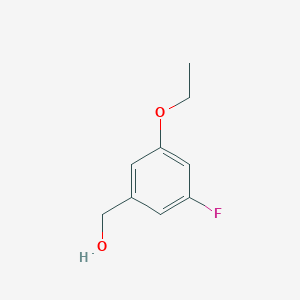
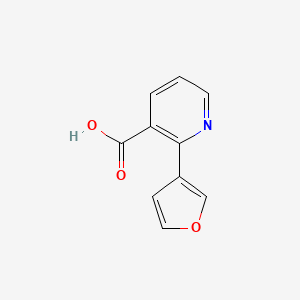
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
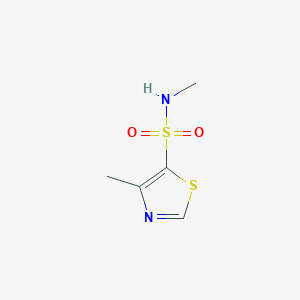
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
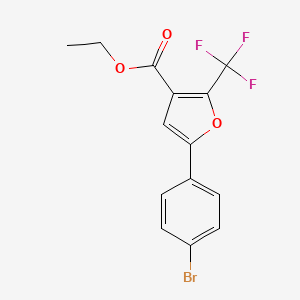
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
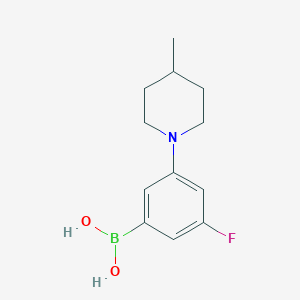
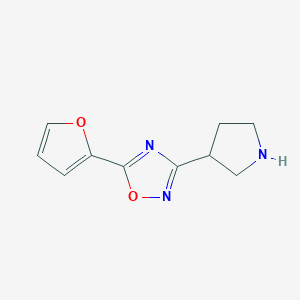
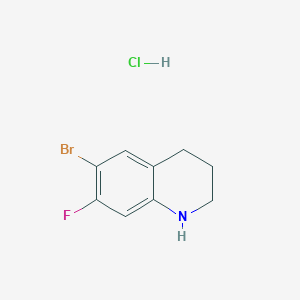
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)